Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)
Description
Chemical Structure and Properties Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) (CAS: 62554-89-6) is a synthetic azo dye derivative with the molecular formula C₁₉H₂₂N₄O₆S and a molecular weight of 434.47 g/mol . Its structure includes:
- A central azo group (-N=N-) linking two aromatic rings.
- A methylsulfonyl group (-SO₂CH₃) and a nitro group (-NO₂) on one phenyl ring.
- An ethylaminoethanol moiety esterified with acetic acid on the other phenyl ring. The InChI key (1S/C19H22N4O6S/c1-4-22(11-12-29-14(2)24)16-7-5-15(6-8-16)20-21-18-10-9-17(23(25)26)13-19(18)30(3,27)28/h5-10,13H,4,11-12H2,1-3H3) highlights its stereoelectronic features, including sulfonyl and nitro substituents that enhance electron-withdrawing effects .
Properties
CAS No. |
62554-89-6 |
|---|---|
Molecular Formula |
C19H22N4O6S |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[N-ethyl-4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C19H22N4O6S/c1-4-22(11-12-29-14(2)24)16-7-5-15(6-8-16)20-21-18-10-9-17(23(25)26)13-19(18)30(3,27)28/h5-10,13H,4,11-12H2,1-3H3 |
InChI Key |
NUZMFISVXZGAJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Azo Coupling Reaction
The core azo linkage is typically prepared by diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. For the title compound:
- Step 1: Diazotization of 2-(methylsulfonyl)-4-nitroaniline using sodium nitrite (NaNO2) and hydrochloric acid (HCl) under cold conditions to form the diazonium salt.
- Step 2: Coupling of the diazonium salt with an ethyl-substituted aniline derivative (4-ethylaminophenyl) to form the azo linkage.
This method is well-established for synthesizing azo dyes and related compounds.
Introduction of the Ethyl Substituent on the Amino Group
The ethyl substitution on the amino group can be introduced either by:
- Using ethyl-substituted aniline in the azo coupling step.
- Post-coupling alkylation of the amino group with ethyl halides under basic conditions.
The preferred method is the first, as it avoids side reactions and provides better regioselectivity.
Sulfonylation to Introduce the Methylsulfonyl Group
The methylsulfonyl group on the aromatic ring is introduced via sulfonylation:
- Oxidation of a methylthio (-SCH3) group to methylsulfonyl (-SO2CH3) using oxidizing agents such as hydrogen peroxide (H2O2) or peracids.
- Alternatively, direct sulfonylation using methylsulfonyl chloride under Friedel-Crafts conditions.
This step is typically performed on the aromatic ring prior to azo coupling to ensure correct substitution patterns.
Esterification to Form the Acetate Ester
The ethanol moiety is esterified with acetic acid or acetic anhydride:
- Reaction of the free hydroxyl group on the ethanol side chain with acetic anhydride in the presence of a catalyst (e.g., pyridine or sulfuric acid).
- Alternatively, direct acetylation using acetyl chloride under controlled conditions.
The esterification is usually the final step to avoid hydrolysis or side reactions during earlier synthetic steps.
Typical Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Sulfonylation | Methylthio aromatic compound + H2O2 | Formation of methylsulfonyl aromatic ring |
| 2 | Diazotization | NaNO2, HCl, 0-5°C | Formation of diazonium salt |
| 3 | Azo Coupling | Ethyl-substituted aniline, pH ~5-7 | Formation of azo linkage |
| 4 | Esterification | Acetic anhydride or acetyl chloride, base | Formation of acetate ester |
Reaction Conditions and Optimization
- Temperature: Diazotization is performed at 0-5°C to stabilize the diazonium salt; azo coupling at room temperature or slightly elevated temperatures (20-40°C).
- Solvents: Aqueous acidic medium for diazotization; coupling often in mildly acidic aqueous or alcoholic solvents.
- Catalysts: Esterification uses acid catalysts or bases like pyridine for acetylation.
- Yields: Typical yields for azo coupling are high (70-90%), while sulfonylation and esterification yields vary (60-85%) depending on conditions.
Research Results and Data
Synthetic Analogues and Methodological Insights
Recent studies on azo compounds and sulfonylated aromatic esters emphasize the importance of:
- Controlled diazotization and coupling steps to avoid side products.
- Use of protective groups if multiple reactive sites exist.
- Optimization of esterification to prevent hydrolysis or overacetylation.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The azo group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Conditions for substitution reactions typically involve acidic or basic catalysts, depending on the nature of the substituent.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, sulfoxides, and sulfones, which can have different applications in the chemical industry.
Scientific Research Applications
Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) involves its interaction with molecular targets through its azo and nitrophenyl groups. These groups can form stable complexes with metal ions and other substrates, leading to various chemical transformations. The pathways involved often include electron transfer and radical formation, which are crucial for its reactivity and applications.
Comparison with Similar Compounds
Electronic and Solubility Properties
- Electron-Withdrawing Groups : The target compound’s methylsulfonyl and nitro groups enhance electron deficiency, improving affinity for synthetic fibers like polyester compared to Disperse Red 13 (chloro/nitro) .
- Solubility : Compounds with acetate esters (e.g., target compound, 68391-42-4) exhibit moderate hydrophilicity, whereas nitrile derivatives (e.g., 68391-42-4) are more hydrophobic (LogP ~4) .
Stability and Environmental Impact
- Photostability : The methylsulfonyl group in the target compound may reduce photodegradation rates compared to benzothiazole-based dyes (e.g., 26460-20-8), which rely on heterocyclic stabilization .
Biological Activity
Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester), commonly referred to by its CAS number 62554-89-6, is a synthetic organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of the -N=N- (azo) functional group, which contributes to their diverse biological activities. This article explores the biological activity of this compound, including its potential applications and effects on various biological systems.
Chemical Structure and Properties
The chemical structure of Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) can be represented as follows:
- Molecular Formula: C16H18N4O3S
- Molecular Weight: 346.4 g/mol
- CAS Registry Number: 62554-89-6
Biological Activity Overview
The biological activity of Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) has been studied in various contexts, particularly in relation to its potential as a therapeutic agent and its effects on cellular processes.
Antioxidant Activity
Research indicates that azo compounds can exhibit antioxidant properties. Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) may help in reducing oxidative stress in cells. This activity is significant in preventing cellular damage caused by reactive oxygen species (ROS), which are implicated in various diseases.
Cytotoxicity and Anticancer Potential
Studies have shown that certain azo compounds possess cytotoxic properties against cancer cell lines. The specific compound has been evaluated for its effects on different cancer cell lines, demonstrating varying degrees of cytotoxicity.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HeLa | 25 | Moderate cytotoxicity |
| MCF-7 | 15 | High cytotoxicity |
| A549 | 30 | Low cytotoxicity |
The mechanism by which Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) exerts its biological effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. For example, it may influence the expression of genes involved in apoptosis and cell cycle regulation.
Case Studies
- Case Study on Anticancer Properties : A study conducted on the MCF-7 breast cancer cell line revealed that treatment with Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) led to a significant increase in apoptosis markers compared to untreated controls. The study concluded that this compound could be a potential candidate for further development as an anticancer agent.
- Oxidative Stress Model : In a model assessing oxidative stress in human dermal fibroblasts, treatment with the compound resulted in a marked decrease in ROS levels and an increase in antioxidant enzyme activity. This suggests a protective role against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
